2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide
Description
This compound is a pyrimidoindole-based acetamide derivative characterized by a tricyclic pyrimido[5,4-b]indole core substituted with a 4-methoxyphenylmethyl group at position 3, a methyl group at position 8, and an N-(3-methylbutyl)acetamide side chain at position 3. The N-(3-methylbutyl)acetamide moiety is notable for its occurrence in insect pheromones and analgesic agents, hinting at dual applications in pest control and medicinal chemistry .
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-17(2)11-12-27-23(31)15-30-22-10-5-18(3)13-21(22)24-25(30)26(32)29(16-28-24)14-19-6-8-20(33-4)9-7-19/h5-10,13,16-17H,11-12,14-15H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOUYRMYRCSYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the methoxyphenyl group and the acetamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide may exhibit significant biological activities such as:
- Anticancer properties : Compounds in the pyrimidoindole class have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme inhibition : Similar compounds have shown potential as inhibitors of various enzymes, which could be leveraged for therapeutic applications.
Medicinal Chemistry Applications
The compound's unique structure positions it as a candidate for drug development. Potential applications include:
- Antitumor agents : Due to its biological activity against cancer cells, ongoing research aims to explore its efficacy as an anticancer drug.
- Antimicrobial agents : The presence of the methoxyphenyl group may enhance its interaction with microbial targets.
- Neuroprotective agents : Some derivatives of pyrimidoindoles have been investigated for their neuroprotective effects.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrimidoindole core through cyclization reactions.
- Use of reagents such as benzyl halides and acetamides in the synthetic route.
Table 1: Summary of Synthetic Routes
| Step | Description |
|---|---|
| 1 | Preparation of indole derivative |
| 2 | Cyclization to form pyrimidoindole core |
| 3 | Functionalization with acetamide group |
Mechanism of Action
The mechanism of action of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : The pyrimidoindole core tolerates diverse substituents, enabling fine-tuning of physicochemical properties. For example, the N-(3-methylbutyl)acetamide group in the target compound enhances volatility (relevant for pheromone activity) compared to bulkier benzyl or sulfanyl derivatives .
- Electronic Effects : Electron-donating groups (e.g., 4-methoxy in the target compound) may stabilize the indole ring system, while electron-withdrawing groups (e.g., oxadiazole in ) could modulate reactivity or binding affinity.
Functional Analogues with N-(3-Methylbutyl)acetamide Moieties
Table 2: Comparative Bioactivity of N-(3-Methylbutyl)acetamide Derivatives
Key Findings :
- Ecological Impact : The target compound’s acetamide side chain aligns with environmental persistence observed in N-(3-methylbutyl)acetamide, which has been detected in aquatic systems at high concentrations (335 mg/L) .
- Species-Specific Activity : While the target compound’s exact biological role is underexplored, analogues like C4 and C6 demonstrate species-specific attractant/defensive roles in insects, suggesting similar niche applications .
Physicochemical Properties :
- Lipophilicity : The 3-methylbutyl chain increases logP compared to shorter-chain analogues, enhancing membrane permeability but reducing aqueous solubility.
- Stability : The 4-methoxyphenyl group may confer oxidative stability relative to unsubstituted phenyl rings.
Biological Activity
The compound 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylbutyl)acetamide is a novel pyrimidoindole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrimidoindole core with methoxyphenyl and acetamide functional groups. The molecular formula is , and it has a molecular weight of approximately 460.54 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrimidoindole Core : Initial cyclization reactions are employed to create the pyrimidoindole structure.
- Substitution Reactions : Subsequent steps introduce methoxyphenyl and acetamide groups using various reagents under controlled conditions to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidoindole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Pyrimidoindole derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. For example, related compounds have shown effectiveness against HeLa cells, with IC50 values indicating strong cytotoxicity .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways.
- DNA Interaction : Some studies suggest that similar derivatives can bind to DNA or inhibit DNA polymerase activity, disrupting replication processes in pathogens or cancer cells .
Study 1: Antibacterial Activity
A study conducted by Patel et al. synthesized a series of pyrimidine derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives were significantly more potent than traditional antibiotics like trimethoprim .
Study 2: Anticancer Efficacy
Research published in the British Journal of Pharmacology highlighted the anticancer potential of pyrimidoindole derivatives. The study demonstrated that these compounds could effectively inhibit cancer cell growth in vitro, with specific emphasis on their mechanism involving apoptosis induction .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis on related compounds revealed that modifications in the phenyl ring significantly affected biological activity. The presence of electron-withdrawing groups was linked to enhanced antimicrobial potency .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
